molecular formula C26H32N2O4S B12759929 (E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide CAS No. 130820-45-0

(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide

Cat. No.: B12759929
CAS No.: 130820-45-0
M. Wt: 468.6 g/mol
InChI Key: VEBURELTIZVSQL-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which combines elements of both organic acids and amides, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide typically involves multiple steps, starting with the preparation of the core piperidine structure. This is followed by the introduction of the phenylethyl group and the formation of the amide bond. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as microfluidization can enhance the efficiency and consistency of the synthesis . Additionally, green chemistry approaches are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide: shares similarities with other piperidine-based compounds, such as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide and N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide.

    Unique Features: The presence of the (E)-but-2-enedioic acid moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable subject of study for scientists and researchers.

Properties

CAS No.

130820-45-0

Molecular Formula

C26H32N2O4S

Molecular Weight

468.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide

InChI

InChI=1S/C22H28N2S.C4H4O4/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;5-3(6)1-2-4(7)8/h3-12,21H,2,13-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VEBURELTIZVSQL-WLHGVMLRSA-N

Isomeric SMILES

CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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